molecular formula C11H16N2O B6497441 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine CAS No. 1250551-73-5

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B6497441
CAS No.: 1250551-73-5
M. Wt: 192.26 g/mol
InChI Key: ACLLJWSAIMJZAS-UHFFFAOYSA-N
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Description

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine typically involves the reaction of 3-methylpyridine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common methods include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium

    Reduction: H2 gas with Pd/C catalyst

    Substitution: Alkyl halides or aryl halides in the presence of a base

Major Products

    Oxidation: Formation of pyridine N-oxide derivatives

    Reduction: Formation of reduced pyridine derivatives

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-[(pyrrolidin-2-yl)methoxy]pyridine
  • 3-(1-methylpyrrolidin-2-yl)pyridine
  • Pyrrolidine derivatives

Uniqueness

3-methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-2-(pyrrolidin-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-2-7-13-11(9)14-8-10-5-3-6-12-10/h2,4,7,10,12H,3,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLLJWSAIMJZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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